Ethyl 4-(benzylamino)but-2-enoate Ethyl 4-(benzylamino)but-2-enoate
Brand Name: Vulcanchem
CAS No.: 129975-11-7
VCID: VC19121740
InChI: InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

Ethyl 4-(benzylamino)but-2-enoate

CAS No.: 129975-11-7

Cat. No.: VC19121740

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(benzylamino)but-2-enoate - 129975-11-7

Specification

CAS No. 129975-11-7
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name ethyl 4-(benzylamino)but-2-enoate
Standard InChI InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3
Standard InChI Key PLNDMCCIVDQBFD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCNCC1=CC=CC=C1

Introduction

Synthesis and Reaction Mechanisms

The synthesis of ethyl 4-(benzylamino)but-2-enoate typically involves the nucleophilic addition of benzylamine to ethyl acrylate under basic conditions. This reaction proceeds via Michael addition, followed by elimination to form the α,β-unsaturated enamino ester . A recent study demonstrated the use of trichloroisocyanuric acid (TCCA) as a catalyst, achieving rapid condensation between ethyl acetoacetate and benzylamine within minutes under mild conditions .

Table 1: Synthetic Methods for Ethyl 4-(Benzylamino)but-2-enoate

MethodReagents/ConditionsYieldReference
Classical Michael additionEthyl acrylate, benzylamine, base~60–70%
TCCA-catalyzed condensationEthyl acetoacetate, TCCA, CH₃CN>90%

Alternative pathways include iridium-catalyzed allylic amination, which offers stereochemical control but requires specialized catalysts .

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through advanced spectroscopic techniques:

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals distinct signals for the ethyl ester (δ\delta 1.29 ppm, triplet), olefinic protons (δ\delta 5.78–6.20 ppm), and benzyl group (δ\delta 7.02–7.56 ppm) .

  • IR Spectroscopy: A strong carbonyl stretch at ~1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹ are observed .

  • HRMS: The molecular ion peak at m/z 219.1259 confirms the molecular formula .

Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
1H^1\text{H} NMRδ 1.29 (t, 3H), δ 4.18 (q, 2H), δ 7.02–7.56 (m, 5H)
IR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)
HRMS219.1259 [M+H]⁺

Conformational Analysis and Hydrogen Bonding

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two stable conformers due to intramolecular hydrogen bonding (IHB) between the N–H and ester carbonyl oxygen . Natural Bond Orbital (NBO) analysis indicates a stabilization energy of 5.21 kcal/mol for the σ(N–H)→π*(C=O) interaction, which is weaker than in N-methyl or N-phenyl analogs .

Figure 1: Intramolecular hydrogen bonding in ethyl 4-(benzylamino)but-2-enoate .

Biological and Industrial Applications

Ethyl 4-(benzylamino)but-2-enoate serves as a precursor in the synthesis of bioactive heterocycles, including pyridinones and oxazoles . Its derivatives exhibit potential as EZH2 inhibitors, with compound L–04 showing an IC₅₀ of 52.6 μM against K562 leukemia cells and reducing H3K27Me3 levels by 40% at 10 μM .

Table 3: Comparative Bioactivity of Enamino Ester Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
Ethyl 4-(benzylamino)but-2-enoateEZH2 (H3K27Me3)52.6 μM
N-Methyl analogEZH268 μM
N-Phenyl analogEZH252 μM

Comparative Analysis with Structural Analogs

Substituent effects significantly influence reactivity and biological activity:

  • N-Alkylation (e.g., N-methyl or N-benzyl) enhances IHB strength and conformational rigidity .

  • Positional Isomerism: Ethyl 3-(benzylamino)but-2-enoate (CAS 1020-67-3) exhibits weaker hydrogen bonding due to steric hindrance at the third position .

  • Sulfur-containing analogs (e.g., ethyl 2-(benzylamino)-4-ethylsulfanylbutanoate) show altered electronic properties but reduced enzymatic compatibility .

Future Directions

Ongoing research focuses on:

  • Developing asymmetric synthesis routes for enantiomerically pure derivatives.

  • Optimizing EZH2 inhibition through structural modifications of the benzylamino group.

  • Exploring applications in polymer chemistry as a monomer for conjugated materials .

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